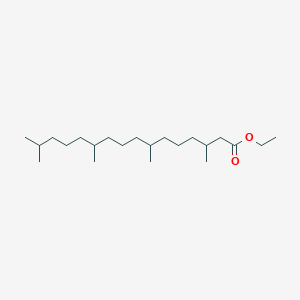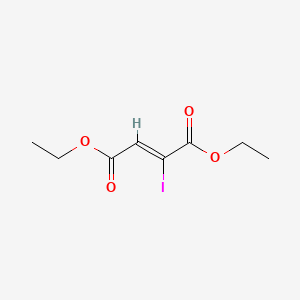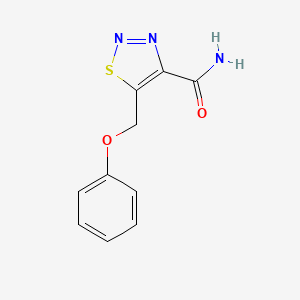![molecular formula C32H13N B13740945 3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene](/img/structure/B13740945.png)
3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azatridecacyclo[16131116,1902,405,3007,2809,27011,25014,24020,31021,29022,26023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene is a complex organic compound with a highly intricate structure This compound is known for its unique molecular configuration, which includes multiple fused rings and a nitrogen atom integrated into the ring system
Métodos De Preparación
The synthesis of 3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene involves multiple steps and specific reaction conditions. The synthetic routes typically include:
Cyclization Reactions: The formation of the multiple fused rings is achieved through cyclization reactions, often involving catalysts to facilitate the process.
Nitrogen Incorporation:
Purification: The final product is purified using techniques such as chromatography to ensure the desired compound is obtained with high purity.
Análisis De Reacciones Químicas
3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common, with reagents such as halogens or alkyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the ring system or the nitrogen atom.
Aplicaciones Científicas De Investigación
3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene has several scientific research applications:
Chemistry: It is used as a model compound to study complex ring systems and their reactivity.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene involves its interaction with molecular targets through its nitrogen atom and ring system. These interactions can affect various pathways, including enzymatic activities and receptor binding, leading to its observed effects.
Comparación Con Compuestos Similares
Similar compounds to 3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene include:
- 5,11,17,23-Tetra-sec-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol
- 25,26,27,28-Tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-5,11,17,23-tetrasulfonic acid
These compounds share similar ring structures but differ in their functional groups and specific configurations, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C32H13N |
|---|---|
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
3-azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene |
InChI |
InChI=1S/C32H13N/c1-2-10-4-12-6-14-8-16-24-23-15(31-32(16)33-31)7-13-5-11-3-9(1)17-18(10)26-20(12)22(14)28(24)30-27(23)21(13)19(11)25(17)29(26)30/h1-4,7-8,31-33H,5-6H2 |
Clave InChI |
UFURMQYUQNUACH-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC3=C4C5=C(C=C6CC7=C8C6=C5C9=C5C8=C6C(=C7)C=CC7=CC1=C(C2=C49)C5=C76)C1C3N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid](/img/structure/B13740866.png)

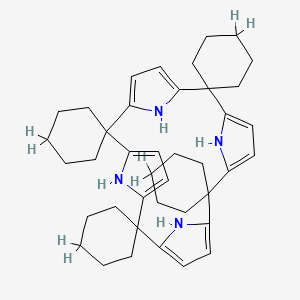
![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740883.png)

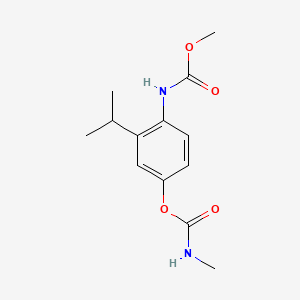

![1-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)hydrazine](/img/structure/B13740893.png)
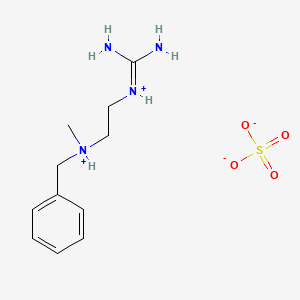
![Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13740902.png)
